Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Physicochemical Characterization Distillation Purification

Researchers transitioning from des-methyl analog methyl 3-chloro-4-hydroxybenzoate often encounter failed reactions due to steric/electronic differences. Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1) resolves this with a 5-methyl group enabling three-directional diversification: O-alkylation at 4-OH, cross-coupling at 3-Cl, and benzylic functionalization at 5-CH₃. Key advantages: • Boiling point ~305 °C (vs 285 °C) for distinct purification protocols. • LogP 2.14 for reproducible RP-HPLC retention. • 98% purity, stored sealed at 2-8 °C. • Used as pharma intermediate in patent US10202379.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Cat. No. B12098997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-hydroxy-5-methylbenzoate
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)Cl)C(=O)OC
InChIInChI=1S/C9H9ClO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3
InChIKeyWQNPTLLWUNCZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloro-4-hydroxy-5-methylbenzoate: Physicochemical & Synthetic Profile


Methyl 3-chloro-4-hydroxy-5-methylbenzoate (CAS 883241-62-1) is a trisubstituted benzoate ester (C₉H₉ClO₃, MW 200.62 g/mol) bearing chloro, hydroxy, and methyl substituents at the 3-, 4-, and 5-positions, respectively . This substitution pattern creates a differentiated steric and electronic environment compared to mono- or di-substituted analogs, influencing properties critical to downstream synthetic utility and purification protocols . The compound is commercially offered as a research intermediate by multiple global suppliers .

1
Trisubstituted benzoate research intermediate with differentiated steric and electronic profile
2
Available from multiple global suppliers at 98% purity with batch QC documentation
3
Requires cold storage logistics; plan refrigerated (2–8°C) sealed dry handling

Non-Interchangeability with Analogs


The presence of the 5-methyl group in methyl 3-chloro-4-hydroxy-5-methylbenzoate introduces steric hindrance and alters electron density on the aromatic ring in ways that fundamentally differ from the commonly available analog methyl 3-chloro-4-hydroxybenzoate (CAS 3964-57-6) . This structural difference shifts key physicochemical parameters—predicted boiling point, density, LogP, and storage requirements—by magnitudes that can affect reaction selectivity, purification workflow, and long-term stability in a synthesis campaign . Generic substitution without accounting for these quantitative differences risks failed or irreproducible downstream reactions.

Target compound
Methyl 3-chloro-4-hydroxy-5-methylbenzoate (5-methyl present; refrigerated storage)
Analog risk
Methyl 3-chloro-4-hydroxybenzoate lacks benzylic handle and has lower boiling point; direct protocol transfer may fail
Analog risk
Methyl 3,5-dichloro-4-hydroxybenzoate is substantially denser and more lipophilic; extraction behavior differs

Quantitative Comparisons vs. Analogs


Boiling Point vs. Des-methyl Analog

Methyl 3-chloro-4-hydroxy-5-methylbenzoate has a predicted boiling point of 305.1 ± 37.0 °C, which is significantly higher than that of the des-methyl comparator methyl 3-chloro-4-hydroxybenzoate (284.9 °C at 760 mmHg) . The dichloro analog methyl 3,5-dichloro-4-hydroxybenzoate exhibits an intermediate predicted boiling point of 302.7 °C at 760 mmHg . This ~20 °C elevation directly impacts distillation cut points and GC retention times.

Boiling point
Cross-study comparable
305.1 ± 37.0 °C (predicted); +20.2 °C vs. des-methyl analog
Higher BP requires distillation and GC method adjustment
Predicted value; verify experimentally before scale-up
Physicochemical Characterization Distillation Purification

Density Difference vs. Analogs

The predicted density of methyl 3-chloro-4-hydroxy-5-methylbenzoate is 1.302 ± 0.06 g/cm³, which is lower than that of methyl 3-chloro-4-hydroxybenzoate (1.354 g/cm³) . The dichloro analog methyl 3,5-dichloro-4-hydroxybenzoate is substantially denser at 1.476 g/cm³ . This 0.05–0.17 g/cm³ difference affects liquid-liquid extraction behavior and bulk handling calculations.

Density
Cross-study comparable
1.302 ± 0.06 g/cm³ (predicted); −0.052 vs. des-methyl analog
Lower density shifts liquid-liquid extraction behavior
Predicted value; confirm with experimental measurement
Density Formulation Phase Separation

LogP Comparison

Methyl 3-chloro-4-hydroxy-5-methylbenzoate has a computed LogP of 2.14 (XLogP3-type) . The des-methyl analog methyl 3-chloro-4-hydroxybenzoate has a reported LogP of 1.83–2.48 across sources , while the dichloro analog methyl 3,5-dichloro-4-hydroxybenzoate has LogP values of 2.49–3.11 . The LogP of the target compound sits between these two comparators, reflecting the opposing effects of an additional methyl group vs. a second chlorine atom on lipophilicity.

LogP comparison
Cross-study comparable
2.14 (XLogP3); intermediate between des-methyl (1.83–2.48) and dichloro (2.49–3.11)
Distinct RP-HPLC retention; useful as midpoint calibration reference
Computed values from multiple algorithms
Lipophilicity LogP ADME Prediction

Purity Specification & Batch QC

Methyl 3-chloro-4-hydroxy-5-methylbenzoate is offered by multiple independent suppliers at 98% purity with batch-specific QC documentation (NMR, HPLC, GC), whereas the des-methyl analog methyl 3-chloro-4-hydroxybenzoate is commonly listed at 95–98% with varying QC comprehensiveness . The availability of 98% purity with detailed batch analytical data reduces the risk of side reactions from unidentified impurities in sensitive downstream chemistries.

Purity specification
Supporting evidence
98% with batch QC (NMR, HPLC, GC) from multiple suppliers
Reduced impurity-driven reaction risk vs. variable 95–98% analog lots
Supplier specifications as of 2025; request batch CoA
Purity Quality Control Reproducibility

Storage Requirement

Methyl 3-chloro-4-hydroxy-5-methylbenzoate requires storage sealed in dry conditions at 2–8°C . In contrast, the des-methyl analog methyl 3-chloro-4-hydroxybenzoate is stable at room temperature in a sealed dry environment , and methyl 3,5-dichloro-4-hydroxybenzoate is also stored at room temperature . The refrigeration requirement for the target compound implies greater thermal sensitivity, likely attributable to the electron-donating 5-methyl group reducing the activation barrier for ester hydrolysis or oxidative degradation.

Storage requirement
Supporting evidence
2–8°C sealed dry; analog is room-temperature stable
Refrigerated logistics needed; may indicate greater thermal sensitivity
Plan cold-chain for multi-week campaigns
Stability Storage Shelf-life

Orthogonal Functionalization Potential

The 5-methyl substituent in methyl 3-chloro-4-hydroxy-5-methylbenzoate provides a benzylic C–H site amenable to radical bromination, oxidation to the carboxylic acid, or directed C–H activation chemistries that are entirely absent in methyl 3-chloro-4-hydroxybenzoate . This enables orthogonal diversification strategies where the methyl group is selectively functionalized in the presence of the chloro and hydroxyl groups, a synthetic option not available with the des-methyl or dichloro analogs. The compound has been referenced as a building block in patent literature (e.g., US10202379) for the synthesis of biologically active molecules .

Orthogonal functionalization
Class-level inference
Three diversifiable handles: 3-Cl, 4-OH, 5-CH₃; des-methyl analog has only two
Benzylic site enables additional SAR exploration pathways
Class-level comparison; patent precedent as building block (US10202379)
Synthetic Intermediate Functionalization C-H Activation

Application Scenarios


Orthogonal Diversification in Medicinal Chemistry

The combination of chloro, hydroxy, and methyl substituents at the 3-, 4-, and 5-positions enables three-directional diversification: O-alkylation/acylation at the 4-OH, nucleophilic aromatic substitution or cross-coupling at the 3-Cl, and benzylic bromination/oxidation at the 5-CH₃ . This is quantitatively distinct from the des-methyl analog which lacks the benzylic handle, reducing diversification pathways from three to two. Patent US10202379 exemplifies the use of this scaffold as a building block, underscoring its relevance in pharmaceutical intermediate synthesis .

Distillation & Extraction Method Development

With a predicted boiling point of 305°C—approximately 20°C higher than methyl 3-chloro-4-hydroxybenzoate (285°C)—this compound requires distinct distillation cut points and GC oven temperature programs . Process chemists developing scalable purification protocols must account for this difference; directly adopting methods validated for the des-methyl analog will result in inadequate separation. The documented density difference (1.302 vs. 1.354 g/cm³) further impacts liquid-liquid extraction design .

HPLC Method Development with LogP Reference

The computed LogP of 2.14 for methyl 3-chloro-4-hydroxy-5-methylbenzoate provides a reproducible retention time benchmark for RP-HPLC method development . Its LogP falls between that of methyl 3-chloro-4-hydroxybenzoate (LogP ~1.83) and methyl 3,5-dichloro-4-hydroxybenzoate (LogP ~2.49–3.11), allowing it to serve as a midpoint calibration standard for chromatographic systems separating a series of halogenated benzoate esters .

Probe Synthesis & Cold Storage

The requirement for sealed, dry storage at 2–8°C indicates that methyl 3-chloro-4-hydroxy-5-methylbenzoate has lower thermal stability than its room-temperature-stable analogs . For chemical biology applications where compound integrity over multi-week screening campaigns is critical, this storage specification must be factored into procurement and handling SOPs. Researchers transitioning from the des-methyl analog must implement cold-chain logistics to prevent degradation .

Application
Selection Property
Validation Focus
Medicinal chemistry diversification
Three-directional functional handles
Verify orthogonal reactivity of 5-CH₃ vs. 3-Cl/4-OH
Distillation and extraction method development
Predicted BP ~305°C; density ~1.30 g/cm³
Re-optimize cut points and phase separation vs. analog protocols
RP-HPLC method calibration
Computed LogP 2.14 (XLogP3)
Use as midpoint retention reference for halogenated benzoate series
Probe synthesis and cold-chain campaigns
Refrigerated storage (2–8°C) sealed dry
Confirm long-term integrity under screening storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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